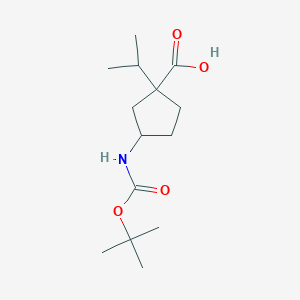

3-(Tert-butoxycarbonylamino)-1-isopropylcyclopentanecarboxylic acid

Description

3-(Tert-butoxycarbonylamino)-1-isopropylcyclopentanecarboxylic acid (CAS: 624734-30-1) is a chiral cyclopentane derivative with a molecular formula of C₁₄H₂₅NO₄ and a molar mass of 271.35 g/mol . Its stereochemistry is defined as (1S,3R), which is critical for its role in asymmetric synthesis and pharmaceutical applications. The compound features two key functional groups: a tert-butoxycarbonyl (Boc) protected amine and a carboxylic acid, enabling its use as a versatile intermediate in peptide coupling and drug discovery .

Properties

IUPAC Name |

3-[(2-methylpropan-2-yl)oxycarbonylamino]-1-propan-2-ylcyclopentane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO4/c1-9(2)14(11(16)17)7-6-10(8-14)15-12(18)19-13(3,4)5/h9-10H,6-8H2,1-5H3,(H,15,18)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLXRZBCWGSHZAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(CCC(C1)NC(=O)OC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tert-butoxycarbonylamino)-1-isopropylcyclopentanecarboxylic acid typically involves the protection of the amino group with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out under aqueous conditions to yield the Boc-protected amino acid .

Industrial Production Methods

Industrial production methods for Boc-protected amino acids often involve similar reaction conditions but are optimized for large-scale synthesis. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds efficiently and sustainably .

Chemical Reactions Analysis

Types of Reactions

3-(Tert-butoxycarbonylamino)-1-isopropylcyclopentanecarboxylic acid can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Substitution: The Boc group can be substituted under acidic conditions to yield the free amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Acidic conditions, such as treatment with trifluoroacetic acid, are used to remove the Boc group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3-(Tert-butoxycarbonylamino)-1-isopropylcyclopentanecarboxylic acid has several scientific research applications:

Chemistry: It is used in peptide synthesis as a protected amino acid derivative.

Biology: The compound can be used in the study of enzyme-substrate interactions and protein folding.

Mechanism of Action

The mechanism of action of 3-(Tert-butoxycarbonylamino)-1-isopropylcyclopentanecarboxylic acid primarily involves the protection of the amino group. The Boc group stabilizes the amino acid derivative, preventing unwanted reactions during synthesis. Upon deprotection, the free amine can participate in further reactions, such as peptide bond formation .

Comparison with Similar Compounds

Key Physicochemical Properties:

- Density : 1.09 ± 0.1 g/cm³ (predicted)

- Boiling Point : 401.5 ± 34.0 °C (predicted)

- pKa : 4.84 ± 0.40 (predicted acidity) .

The Boc group enhances solubility in organic solvents (e.g., methylene chloride), while the carboxylic acid moiety facilitates reactivity in amide bond formation, as demonstrated in its use for synthesizing complex heterocycles in medicinal chemistry .

Comparison with Similar Compounds

Below is a detailed comparison of 3-(tert-butoxycarbonylamino)-1-isopropylcyclopentanecarboxylic acid with structurally related Boc-protected compounds, focusing on molecular features, properties, and applications.

Structural Features

Physicochemical Properties

Target Compound

Pyrimidine Boronic Acid Ester

Pyrrolidine Derivative

- Reactivity : Secondary amine (after Boc deprotection) acts as a chiral catalyst or ligand .

- Applications : Building block for alkaloid synthesis and asymmetric catalysis.

Commercial Availability and Cost

Research Findings and Implications

Stereochemical Influence : The (1S,3R) configuration of the target compound ensures high enantioselectivity in drug intermediates, distinguishing it from achiral analogs like the pyrimidine boronic acid ester .

Acid-Base Behavior : The lower pKa of the target’s carboxylic acid (4.84) vs. the pyrrolidine’s amine (pKa ~10.5) enables selective deprotection in multi-step syntheses .

Thermal Stability : The predicted high boiling point (401.5 °C) suggests suitability for high-temperature reactions, unlike the pyrrolidine derivative, which requires refrigeration .

Biological Activity

3-(Tert-butoxycarbonylamino)-1-isopropylcyclopentanecarboxylic acid, with the CAS number 624734-30-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This compound features a tert-butoxycarbonyl (Boc) protecting group on the amino moiety, which is commonly used in peptide synthesis and drug development. The molecular formula is , and it has a molecular weight of approximately 271.35 g/mol.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The Boc group enhances the stability and solubility of the compound, allowing for better absorption and bioavailability.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit:

- Anti-inflammatory effects : By inhibiting specific enzymes involved in inflammatory pathways.

- Antimicrobial activity : Potentially effective against certain bacterial strains due to structural similarities with known antimicrobial agents.

- Neuroprotective properties : May interact with neurotransmitter systems, offering protective effects in neurodegenerative conditions.

Case Study 1: Synthesis and Biological Evaluation

A study demonstrated the synthesis of derivatives of this compound, assessing their inhibitory effects on interleukin-1 beta converting enzyme (ICE). These derivatives showed promising results in reducing inflammatory cytokine production in vitro, highlighting their potential as anti-inflammatory agents .

Case Study 2: Structure-Activity Relationship (SAR)

An investigation into the structure-activity relationship of similar compounds revealed that modifications to the cyclopentane ring significantly impacted biological activity. Substituents on the amino group were found to enhance binding affinity to target proteins, suggesting that fine-tuning the molecular structure could optimize therapeutic efficacy .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of cytokine production | |

| Antimicrobial | Activity against specific bacterial strains | |

| Neuroprotective | Interaction with neurotransmitter systems |

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 271.35 g/mol |

| CAS Number | 624734-30-1 |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

Q & A

Basic: What are the recommended analytical techniques for confirming the purity and stereochemical integrity of 3-(tert-butoxycarbonylamino)-1-isopropylcyclopentanecarboxylic acid?

Methodological Answer:

To confirm purity, use HPLC with a chiral stationary phase (e.g., amylose- or cellulose-based columns) to resolve enantiomeric impurities, coupled with UV detection at 210–220 nm for carbamate and carboxylic acid moieties. For stereochemical validation, NMR spectroscopy (¹H and ¹³C) is critical: compare coupling constants (e.g., J values in NOESY/ROESY experiments) to literature data for related Boc-protected cyclopentane derivatives . Polarimetry can supplement stereochemical analysis if the compound’s specific rotation is documented. If crystallinity permits, X-ray crystallography provides definitive stereochemical proof .

Basic: How can researchers optimize the Boc-deprotection step for this compound without compromising the cyclopentane ring or carboxylic acid group?

Methodological Answer:

Boc deprotection typically uses acidic conditions. For acid-sensitive scaffolds, avoid strong acids like TFA; instead, employ milder agents such as HCl in dioxane (4 M) at 0–4°C, monitored by TLC (ninhydrin stain for free amines). For additional stability, introduce scavengers (e.g., anisole) to prevent carbocation-mediated ring rearrangements. Post-deprotection, neutralize with a weak base (e.g., NaHCO₃) and immediately purify via ion-exchange chromatography to isolate the free amine . Confirm structural integrity via FT-IR (loss of Boc carbonyl stretch at ~1680 cm⁻¹) and LC-MS .

Advanced: What strategies mitigate racemization during peptide coupling reactions involving this compound’s amine group?

Methodological Answer:

Racemization occurs under basic or high-temperature conditions. Use low-temperature coupling (0–5°C) with activating agents like HATU or COMU , which minimize base requirements. Employ DIEA (2–4 equiv.) as a base instead of stronger alternatives like DMAP. Monitor reaction progress with HPLC-MS to detect diastereomers early. For critical applications, incorporate Fmoc-protected intermediates as a reversible safeguard, as Fmoc deprotection (piperidine) is less likely to induce racemization than Boc removal .

Advanced: How do computational methods (e.g., DFT) aid in predicting the compound’s reactivity in nucleophilic acyl substitution reactions?

Methodological Answer:

Density Functional Theory (DFT) calculates electron density maps and frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic attack sites. For example, model the Boc carbonyl’s electrophilicity by analyzing partial charges and transition-state geometries. Compare with experimental kinetic studies (e.g., reaction rates with amines or alcohols) to validate computational predictions. Software like Gaussian or ORCA can simulate steric effects from the isopropyl group, guiding solvent selection (e.g., DMF vs. THF) for optimal reaction efficiency .

Basic: What are the key stability considerations for long-term storage of this compound?

Methodological Answer:

Store under inert atmosphere (argon) at –20°C to prevent hydrolysis of the Boc group or oxidation of the cyclopentane ring. Avoid moisture by using desiccants (e.g., molecular sieves). Conduct accelerated stability studies (40°C/75% RH for 1–3 months) with periodic HPLC-UV analysis to detect degradation products (e.g., free amine or cyclopentanol derivatives). For lyophilized solids, ensure vial integrity via TGA-DSC to confirm absence of hydrate formation .

Advanced: How can researchers resolve contradictions in reported melting points for Boc-protected cyclopentane derivatives?

Methodological Answer:

Discrepancies in melting points often arise from polymorphic forms or impurities. Perform differential scanning calorimetry (DSC) to identify polymorph transitions. Recrystallize the compound from multiple solvents (e.g., ethyl acetate/hexane vs. methanol/water) and compare melting ranges. Cross-validate purity via elemental analysis (C, H, N) and HRMS . If literature conflicts persist, publish corrected data with full experimental details (heating rate, apparatus calibration) to aid reproducibility .

Advanced: What role does the isopropyl group play in modulating the compound’s conformational flexibility and binding to biological targets?

Methodological Answer:

The isopropyl group imposes steric hindrance , locking the cyclopentane ring into a specific chair or envelope conformation. Use molecular dynamics simulations to map low-energy conformers and compare with X-ray/NMR data. In binding assays (e.g., SPR or ITC), substitute the isopropyl group with smaller substituents (methyl, hydrogen) to quantify its contribution to binding affinity. For enzyme targets, perform mutagenesis studies on hydrophobic binding pockets to correlate steric bulk with inhibitory potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.